molecular formula C9H6F3NO B1365189 3-(Hydroxymethyl)-5-(trifluoromethyl)benzonitrile CAS No. 569370-38-3

3-(Hydroxymethyl)-5-(trifluoromethyl)benzonitrile

Cat. No.: B1365189
CAS No.: 569370-38-3
M. Wt: 201.14 g/mol
InChI Key: RVOANQAGOMVMLN-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-5-(trifluoromethyl)benzonitrile is a useful research compound. Its molecular formula is C9H6F3NO and its molecular weight is 201.14 g/mol. The purity is usually 95%.
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Properties

CAS No.

569370-38-3

Molecular Formula

C9H6F3NO

Molecular Weight

201.14 g/mol

IUPAC Name

3-(hydroxymethyl)-5-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C9H6F3NO/c10-9(11,12)8-2-6(4-13)1-7(3-8)5-14/h1-3,14H,5H2

InChI Key

RVOANQAGOMVMLN-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C#N)C(F)(F)F)CO

Canonical SMILES

C1=C(C=C(C=C1C#N)C(F)(F)F)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(3-Bromo-5-(trifluoromethyl)phenyl)methanol (1.4 g, 5.5 mmol), tetrakis(triphenylphosphine) palladium(0) (0.64, 0.55 mmol) and zinc cyanide (388 mg, 3.31 mmol) were combined in dimethylformamide (6 mL). The reaction mixture degassed repeatedly using the freeze-thaw method. After warming to room temperature, the reaction was heated at 90° C. for 1 h, cooled to room temperature and concentrated. The crude product was dissolved in ethyl acetate, washed with water (2×), 1 N hydrochloric acid (2×), brine (2×), dried over sodium sulfate, and concentrated. Flash chromatography on silica gel gave 0.37 g (33%). LC/MS (HPLC method 3): tR=2.06 min, 202.02 (MH)+.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
0.55 mmol
Type
catalyst
Reaction Step Three
Name
zinc cyanide
Quantity
388 mg
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of (3-bromo-5-trifluoromethyl-phenyl)-methanol (500 mg, 1.96 mmol), zinc cyanide (230 mg, 1.96 mmol) and tetrakis(triphenylphosphine) palladium (68 mg, 0.059 mmol) in DMF (2 ml) was heated by microwave at 160° C. for 20 minutes. The mixture was partitioned between ethyl ether (20 ml) and water (10 ml). The aqueous layer was extracted with ether and combined organic layers were washed with brine, dried (MgSO4) and concentrated in vacuo. The product was purified on Biotage column (12+M), eluting with 2% ethyl acetate in heptane (1 CV), 2-20% (10 CV), 20% (2CV) to yield the title compound (240 mg, 61%) as a colorless oil. 1H NMR (400 MHz, CDCl3) δ ppm 2.05 (s, 1H) 4.8 (s, 2H) 7.82 (s, 1H) 7.86 (s, 2H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
230 mg
Type
catalyst
Reaction Step One
Quantity
68 mg
Type
catalyst
Reaction Step One
Yield
61%

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